N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
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Overview
Description
“N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide”, thieno[2,3-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
Molecular Structure Analysis
The molecular structure of “N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” is not explicitly provided in the search results. However, it’s known that pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” are not explicitly provided in the search results. However, it’s known that pyrimidines are much weaker bases than pyridine and are soluble in water .
Scientific Research Applications
- Researchers have synthesized thienopyrimidine derivatives, including this compound, and evaluated their anticancer potential. Notably, compounds like 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .
- The thienopyrimidine core, along with its triazole ring, can act as a pharmacophore. These compounds interact with biological receptors due to their dipole character and hydrogen bonding. Such interactions are crucial for various medications, including antitumor agents .
- Thienopyrimidine nucleosides have been studied as antiviral agents. Their potential in inhibiting viral replication makes them valuable candidates for antiviral therapies .
- Recent work has explored the potential of thiophene and thienopyrimidine derivatives (including this compound) to activate autophagic and apoptotic cell death in cancer cells. Understanding these mechanisms is essential for developing targeted therapies .
- Combining a 1,2,4-triazolo[1,5-a]pyrimidine scaffold with ursolic acid led to unexpected enhancement in the anti-inflammatory effect of ursolic acid derivatives. This finding highlights the compound’s potential in modulating inflammation .
Anticancer Activity
Biological Receptor Interaction
Antiviral Properties
Autophagy and Apoptosis Activation
Enhanced Anti-Inflammatory Effects
Diverse Pharmacological Activities
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thieno[2,3-d]pyrimidines have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
While there isn’t specific information available on the future directions of “N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide”, research into thieno[2,3-d]pyrimidines and related compounds continues due to their diverse biological activities . These compounds may serve as models for the development of new therapeutic agents .
properties
IUPAC Name |
N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(19)17(2)11-3-6-18(7-4-11)13-12-5-8-20-14(12)16-9-15-13/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTCDXKBOBTSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
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